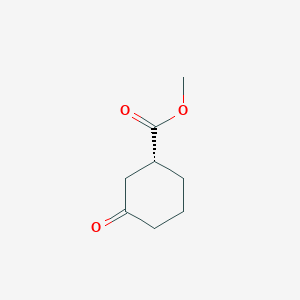

Methyl (1R)-3-oxocyclohexane-1-carboxylate

Descripción general

Descripción

Methyl (1R)-3-oxocyclohexane-1-carboxylate, also known as 2-methylcyclohexanecarboxylic acid, is a cyclic carboxylic acid with a molecular formula of C7H12O2. It is a white crystalline solid that is insoluble in water, but soluble in various organic solvents. It is used in a number of industrial applications, including the synthesis of pharmaceuticals and agricultural chemicals. It has also been used in research studies to investigate the biological activities of various compounds.

Aplicaciones Científicas De Investigación

Methyl (1R)-3-oxocyclohexane-1-carboxylate has been used in a number of scientific research applications. It has been used as a model compound for the study of the effects of carboxylic acids on the activity of enzymes, such as cytochrome P450. It has also been used to study the effects of carboxylic acids on the binding of drugs to their receptors. Additionally, it has been used to study the effects of carboxylic acids on the structure and function of proteins.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives, which share some structural similarities, have been reported to possess various biological activities, suggesting a potential interaction with multiple targets .

Biochemical Pathways

For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that methyl (1R)-3-oxocyclohexane-1-carboxylate might also interact with similar biochemical pathways.

Result of Action

Related compounds have been reported to exhibit various biological activities, suggesting that this compound might also have diverse effects at the molecular and cellular levels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl (1R)-3-oxocyclohexane-1-carboxylate has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. Additionally, it has a low toxicity and can be used in a wide range of applications. However, it is not soluble in water, which can limit its use in some experiments.

Direcciones Futuras

There are a number of potential future directions for the use of methyl (1R)-3-oxocyclohexane-1-carboxylate. It could be used in further studies to investigate the effects of carboxylic acids on the activity of enzymes. Additionally, it could be used in studies to investigate the effects of carboxylic acids on the binding of drugs to their receptors. Other potential applications include the study of the effects of carboxylic acids on the structure and function of proteins, as well as the study of the effects of carboxylic acids on metabolic pathways.

Propiedades

IUPAC Name |

methyl (1R)-3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEFSJWFUPHVPY-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)

![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)

![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)